Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

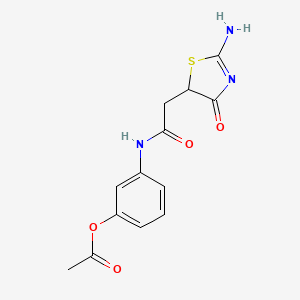

“Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate” is a complex organic compound. It contains a methyl group, a tert-butyldimethylsilyl group, and a chlorobenzoate group . The tert-butyldimethylsilyl group is often used in organic synthesis to protect hydroxyl groups .

Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The tert-butyldimethylsilyl group is a bulky group that can influence the reactivity and physical properties of the molecule .科学的研究の応用

Synthesis of Complex Organic Molecules

Compounds like Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate play a crucial role in the synthesis of complex organic molecules. For instance, in the study of isomerization reactions of olefins using RuClH(CO)(PPh3)3, tert-butyldiphenylsilyl protected compounds were key intermediates in achieving high yields of target molecules with precise control over the molecular architecture (Wakamatsu et al., 2000). This research illustrates how silyl-protected compounds are indispensable in facilitating transformations that are fundamental in organic synthesis.

Advancements in Drug Synthesis

The synthesis of cryptophycin-24 (Arenastatin A), a potent anticancer agent, exemplifies the application of tert-butyldimethylsilyl-protected intermediates. Efficient protocols for synthesizing key components of cryptophycins highlight the utility of silyl-protected esters in constructing complex molecular frameworks with potential therapeutic applications (M. Eggen et al., 2000).

Polymer Science

In polymer science, the anionic polymerization of tert-butyldimethylsilyl-protected oligo(ethylene glycol) methacrylates demonstrates the role of silyl-protected monomers in creating well-defined polymers. This method allows for the precise control over polymer architecture, molecular weight, and functionality, offering pathways to novel materials with specific physical and chemical properties (T. Ishizone et al., 2003).

Environmental Chemistry

The study of microbial degradation and fate in the environment of methyl tert-butyl ether and related fuel oxygenates explores the environmental impact and biodegradability of compounds structurally related to this compound. Understanding the microbial interactions with silyl-protected compounds provides insights into the environmental fate of these chemicals (F. Fayolle et al., 2001).

作用機序

Target of Action

The tert-butyldimethylsilyl (tbdms) group is commonly used in organic synthesis as a protective group for alcohols

Mode of Action

The tbdms group is known to protect hydroxyl groups from reacting during certain chemical reactions . This suggests that the compound might interact with its targets by releasing the protected group under specific conditions, thereby triggering certain biochemical reactions.

Pharmacokinetics

The presence of the tbdms group might influence these properties, as it could potentially increase the compound’s lipophilicity and thus its ability to cross biological membranes .

Action Environment

Environmental factors such as pH, temperature, and the presence of certain enzymes or cofactors could potentially influence the action, efficacy, and stability of this compound. For instance, the stability of the TBDMS group is known to be influenced by the pH of the environment

特性

IUPAC Name |

methyl 5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25ClO3Si/c1-16(2,3)21(5,6)20-10-9-12-7-8-14(17)13(11-12)15(18)19-4/h7-8,11H,9-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRDWSIUNFHTHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2798087.png)

![1-Oxa-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2798090.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(2-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2798092.png)

![Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2798094.png)

![N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2798096.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2798097.png)

![5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2798101.png)

![2-(2H-benzo[3,4-d]1,3-dioxolen-5-yl)-2-[4-(4-fluorophenyl)piperazinyl]ethylami ne](/img/structure/B2798102.png)